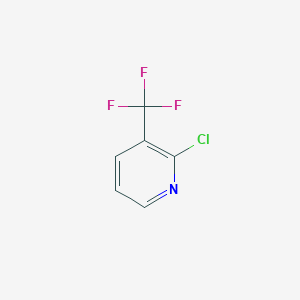
Mafosfamide cyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mafosfamide cyclohexylamine salt is a chemical compound that is used in scientific research for its unique properties. It is a derivative of ifosfamide, which is a chemotherapy drug used to treat various types of cancer. Mafosfamide cyclohexylamine salt is synthesized from ifosfamide and has been found to have several advantages over its parent compound.
Mécanisme D'action
The mechanism of action of mafosfamide cyclohexylamine salt is similar to that of ifosfamide. It works by forming a highly reactive intermediate that can alkylate DNA and other cellular components. This leads to the inhibition of DNA synthesis and cell division, ultimately resulting in cell death.
Effets Biochimiques Et Physiologiques
Mafosfamide cyclohexylamine salt has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have immunosuppressive effects, which could be useful in treating autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Mafosfamide cyclohexylamine salt has several advantages over ifosfamide in lab experiments. It is more stable and less volatile than ifosfamide, which makes it easier to handle and store. It is also less toxic than ifosfamide, which reduces the risk of exposure to lab personnel. However, mafosfamide cyclohexylamine salt is less water-soluble than ifosfamide, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for research on mafosfamide cyclohexylamine salt. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its immunosuppressive effects, which could be useful in treating autoimmune diseases. Additionally, research could focus on developing new derivatives of mafosfamide cyclohexylamine salt with improved properties and efficacy.
Conclusion:
In conclusion, mafosfamide cyclohexylamine salt is a chemical compound that has several unique properties that make it useful in scientific research. It is synthesized from ifosfamide and has been found to have several advantages over its parent compound. It is a potent DNA alkylating agent and has been extensively used in studying the effects of DNA damage on cells and tissues. It has several biochemical and physiological effects and has potential applications in cancer therapy and autoimmune disease treatment. Further research is needed to fully understand its mechanisms of action and to develop new derivatives with improved properties.
Méthodes De Synthèse
Mafosfamide cyclohexylamine salt is synthesized by reacting ifosfamide with cyclohexylamine. The reaction takes place in the presence of a catalyst, usually a strong acid such as hydrochloric acid. The resulting product is then purified by recrystallization and characterized by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Mafosfamide cyclohexylamine salt has been extensively used in scientific research for its unique properties. It has been found to be a potent DNA alkylating agent, which means that it can modify the structure of DNA by adding alkyl groups to it. This property makes it useful in studying the effects of DNA damage on cells and tissues.
Propriétés
Numéro CAS |
84210-80-0 |
|---|---|
Nom du produit |
Mafosfamide cyclohexylamine salt |
Formule moléculaire |
C15H32Cl2N3O5PS2 |
Poids moléculaire |
500.4 g/mol |
Nom IUPAC |
2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid;cyclohexanamine |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.C6H13N/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;7-6-4-2-1-3-5-6/h9H,1-8H2,(H,12,14)(H,15,16,17);6H,1-5,7H2/t9-,19+;/m1./s1 |
Clé InChI |
AJOJXYODECALSX-BCPQDLGFSA-N |
SMILES isomérique |
C1CCC(CC1)N.C1CO[P@@](=O)(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
SMILES canonique |
C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Apparence |
white cristalline powder |
melting_point |
145-147°C |
Autres numéros CAS |
84210-80-0 |
Pureté |
99% |
Numéros CAS associés |
88746-71-8; 84210-80-0 |
Solubilité |
160mg/ml in water, >160 mg/ml in DMSO |
Synonymes |
Asta Z 7557 Asta-Z-7557 D17272 mafosfamide-cyclohexylamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



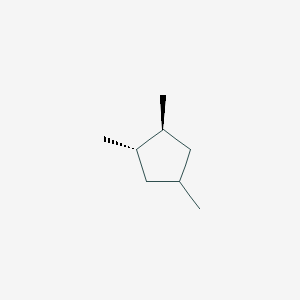
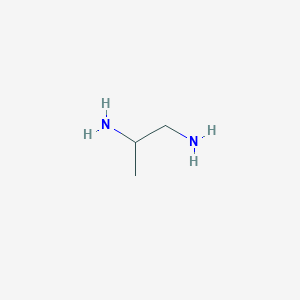
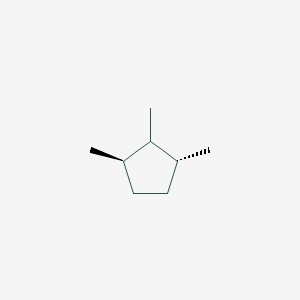
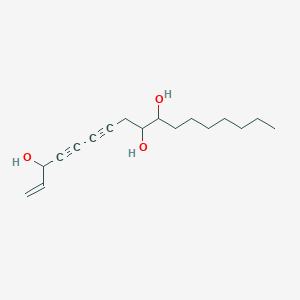
![Trisodium guanosine 5'-[beta,gamma-imido]triphosphate](/img/structure/B31409.png)
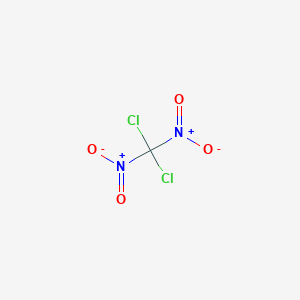
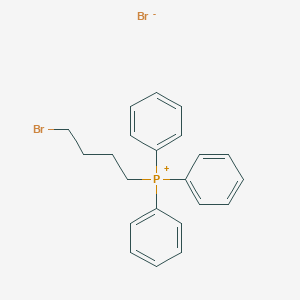
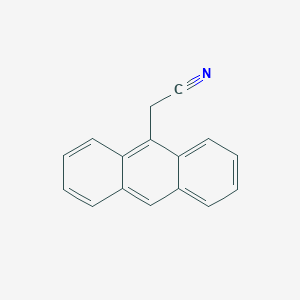
![(E)-10-[6-[12-[5-[9-[6-[(E)-10-[6-[4-[6-[(3E,5E,12E)-21-[6-[(E)-5-[7-[2-[5-(aminomethyl)-3-hydroxyoxolan-2-yl]ethyl]-2,6-dioxabicyclo[3.2.1]octan-3-yl]-3,4-dihydroxypent-1-enyl]-3,4,5-trihydroxyoxan-2-yl]-2,8,9,10,17,18,19-heptahydroxy-20-methyl-14-methylidenehenicosa-3,5,12-trienyl]-3,4,5-trihydroxyoxan-2-yl]-2,3-dihydroxybutyl]-4,5-dihydroxyoxan-2-yl]-2,6,9,10-tetrahydroxy-3-methyldec-4-enyl]-3,4,5,6-tetrahydroxyoxan-2-yl]-8-hydroxynonyl]-1,3-dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-yl]-1,2,3,4,5-pentahydroxy-11-methyldodecyl]-3,4,5-trihydroxyoxan-2-yl]-2,5,8,9-tetrahydroxy-N-[(E)-3-(3-hydroxypropylamino)-3-oxoprop-1-enyl]-3,7-dimethyldec-6-enamide](/img/structure/B31420.png)
![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)
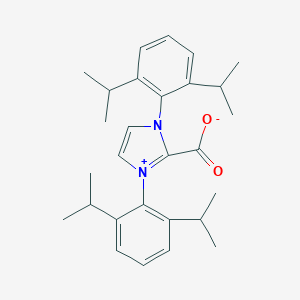
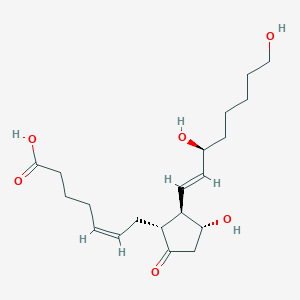
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
